molecular formula C8H10Cl2N2 B2918118 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1401034-59-0

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Cat. No. B2918118
CAS RN: 1401034-59-0
M. Wt: 205.08
InChI Key: HLJCOESZBRFFTH-UHFFFAOYSA-N
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Description

“2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride” is a chemical compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.62 g/mol . The IUPAC name for this compound is 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine . The compound is also known by other synonyms such as 2-CHLORO-5,6,7,8-TETRAHYDRO-1,7-NAPHTHYRIDINE .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride” can be represented by the InChI code: 1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H . The Canonical SMILES representation is: C1CNCC2=C1C=CC(=N2)Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 168.0454260 g/mol . The topological polar surface area of the compound is 24.9 Ų . The compound has a heavy atom count of 11 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJCOESZBRFFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

CAS RN

1401034-59-0
Record name 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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